"3-Chloromethyl-2,7-dichloro-8-methylquinoline" synthesis and properties
"3-Chloromethyl-2,7-dichloro-8-methylquinoline" synthesis and properties
An In-Depth Technical Guide to the Synthesis and Properties of 3-Chloromethyl-2,7-dichloro-8-methylquinoline
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 3-Chloromethyl-2,7-dichloro-8-methylquinoline (CAS No. 948292-24-8). As a functionalized quinoline derivative, this compound serves as a versatile intermediate for drug discovery and development, particularly in the synthesis of novel bioactive molecules. This document details a robust, multi-step synthetic pathway, starting from commercially available precursors, and outlines the critical reaction mechanisms and experimental protocols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for creating diverse chemical libraries.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic pharmaceuticals. Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. The title compound, 3-Chloromethyl-2,7-dichloro-8-methylquinoline, is a highly functionalized and reactive building block. The presence of three chlorine atoms at distinct positions, a methyl group, and a reactive chloromethyl handle at the C3 position makes it an exceptionally valuable precursor for developing novel therapeutic agents.
Synthetic Strategy and Retrosynthesis
The synthesis of 3-Chloromethyl-2,7-dichloro-8-methylquinoline is most effectively approached through a multi-step sequence that builds the quinoline core and then modifies its substituents. A logical retrosynthetic analysis reveals a practical pathway starting from 3-chloro-2-methylaniline.
Caption: Retrosynthetic pathway for the target compound.
This strategy involves four key transformations:
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Acetylation: Protection of the aniline to form the corresponding acetanilide.
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Vilsmeier-Haack Reaction: Cyclization of the acetanilide to construct the substituted 2-chloro-3-formylquinoline core. This powerful one-pot reaction simultaneously introduces the C2-chloro and C3-formyl groups.[1]
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Reduction: Selective reduction of the formyl group to a primary alcohol using a mild reducing agent.
-
Chlorination: Conversion of the primary alcohol to the target chloromethyl derivative.
Detailed Experimental Protocols
Step 1: Synthesis of N-(3-chloro-2-methylphenyl)acetamide
The initial step involves the straightforward acetylation of 3-chloro-2-methylaniline. This reaction protects the amino group and provides the necessary substrate for the subsequent Vilsmeier-Haack cyclization.
-
Materials: 3-chloro-2-methylaniline, Acetic Anhydride, Glacial Acetic Acid.
-
Protocol:
-
In a 250 mL round-bottom flask, combine 3-chloro-2-methylaniline (1 equiv.), acetic anhydride (1.1 equiv.), and glacial acetic acid (approx. 3 volumes relative to the aniline).
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 1-2 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool slightly before carefully pouring it into a beaker containing ice-cold water (approx. 10 volumes) with constant stirring.
-
The N-(3-chloro-2-methylphenyl)acetamide will precipitate as a solid.[3][4]
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
-
The crude product can be recrystallized from aqueous ethanol if further purification is required.
-
Step 2: Synthesis of 2,7-dichloro-8-methylquinoline-3-carbaldehyde
This key step utilizes the Vilsmeier-Haack reaction to construct the quinoline core. The reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent, which then reacts with the electron-rich acetanilide to induce cyclization and formylation.[1]
-
Materials: N-(3-chloro-2-methylphenyl)acetamide, Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous).
-
Protocol:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (approx. 4-5 equivalents). Cool the flask to 0°C in an ice-salt bath.
-
Slowly add POCl₃ (approx. 10-12 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10°C.[1]
-
After the addition is complete, stir the resulting mixture (the Vilsmeier reagent) at 0°C for 30 minutes.
-
Add the N-(3-chloro-2-methylphenyl)acetamide (1 equiv.) in portions to the freshly prepared Vilsmeier reagent.
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Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 6-8 hours.[2]
-
Cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8, leading to the precipitation of the product.
-
Collect the crude solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.
-
Step 3: Synthesis of (2,7-dichloro-8-methylquinolin-3-yl)methanol
The aldehyde is selectively reduced to the corresponding primary alcohol using sodium borohydride (NaBH₄). This reagent is chosen for its mildness and high selectivity for aldehydes and ketones, leaving the chlorinated aromatic ring intact.[5][6]
-
Materials: 2,7-dichloro-8-methylquinoline-3-carbaldehyde, Sodium Borohydride (NaBH₄), Methanol or Ethanol.
-
Protocol:
-
Dissolve the 2,7-dichloro-8-methylquinoline-3-carbaldehyde (1 equiv.) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add NaBH₄ (1.5-2.0 equiv.) portion-wise to the stirred solution, maintaining the temperature at 0°C.[7]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose excess NaBH₄.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol. The product can be used in the next step without further purification or purified by column chromatography.
-
Step 4: Synthesis of 3-Chloromethyl-2,7-dichloro-8-methylquinoline
The final step involves the conversion of the primary alcohol to the target chloromethyl compound using thionyl chloride (SOCl₂). This is a standard and efficient method for this transformation.[8]
-
Materials: (2,7-dichloro-8-methylquinolin-3-yl)methanol, Thionyl Chloride (SOCl₂), Dichloromethane (DCM, anhydrous).
-
Protocol:
-
Dissolve the crude alcohol (1 equiv.) in anhydrous DCM in a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
Cool the solution to 0°C.
-
Slowly add thionyl chloride (1.5-2.0 equiv.) dropwise to the stirred solution.[9]
-
After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer. Wash it sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloromethyl-2,7-dichloro-8-methylquinoline.
-
Purify the product by recrystallization or column chromatography to obtain the final compound.
-
Physicochemical Properties
The properties of the final compound are summarized below. Spectral data are predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 948292-24-8 | [10][11] |
| Molecular Formula | C₁₁H₈Cl₃N | [10] |
| Molecular Weight | 260.55 g/mol | [10] |
| Physical State | Expected to be a crystalline solid at room temperature. | N/A |
| Solubility | Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) and insoluble in water. | N/A |
| ¹³C NMR | A predicted spectrum is available, showing characteristic shifts for the quinoline core and substituents. | [12] |
| ¹H NMR | Expected signals: A singlet for the -CH₂Cl protons (approx. 4.5-5.0 ppm), a singlet for the C8-methyl group (approx. 2.5-2.8 ppm), and distinct aromatic protons on the quinoline core. | N/A |
| Mass Spec (EI) | Expected molecular ion (M⁺) peak corresponding to the isotopic pattern of three chlorine atoms. | N/A |
Reactivity and Applications in Drug Discovery
The primary utility of 3-Chloromethyl-2,7-dichloro-8-methylquinoline lies in its role as a versatile synthetic intermediate. The chloromethyl group at the C3 position is an excellent electrophilic handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups.
Caption: Synthetic utility of the target compound.
This reactivity enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, reaction with various primary or secondary amines can produce a series of quinolinyl amines. A closely related scaffold, 2-chloro-3-(chloromethyl)-8-methylquinoline, has been successfully used to prepare amines that demonstrated promising antidepressant activities.[8] This precedent strongly suggests that derivatives of the title compound could be valuable candidates for screening against central nervous system targets and other disease pathways.
Safety and Handling
The synthesis of 3-Chloromethyl-2,7-dichloro-8-methylquinoline involves hazardous reagents and intermediates that require strict safety protocols.
-
Hazardous Reagents:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Thionyl Chloride (SOCl₂): Corrosive, toxic, and a lachrymator. Reacts with water to produce toxic gases (HCl and SO₂). All handling must be performed in a fume hood.[13]
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with acid and water to produce flammable hydrogen gas.
-
-
Product Hazards: As a polychlorinated aromatic heterocycle and an alkylating agent (due to the chloromethyl group), the final product should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[14][15] Direct contact should be avoided.
-
Recommended PPE: Safety goggles, nitrile or neoprene gloves, and a flame-resistant lab coat should be worn at all times.
-
Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and local regulations for hazardous chemical waste.
Conclusion
3-Chloromethyl-2,7-dichloro-8-methylquinoline is a valuable and highly functionalized building block for chemical synthesis and drug discovery. The synthetic route presented in this guide is robust and relies on well-established chemical transformations, making the compound accessible for laboratory-scale synthesis. Its inherent reactivity, particularly at the chloromethyl position, provides a gateway to a diverse array of novel quinoline derivatives with significant potential for the development of new therapeutic agents. Adherence to strict safety protocols is essential when handling the reagents and intermediates involved in its synthesis.
References
- BenchChem. (n.d.). Vilsmeier-Haack Reaction for Quinoline Synthesis - Application Notes and Protocols.
- Indian Journal of Chemistry - Section B. (n.d.).
- BenchChem. (n.d.). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols.
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
- International Journal of Chemical Studies. (2021).
- BenchChem. (n.d.). 3,6-Dichloro-8-(dichloromethyl)quinoline as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds - Application Notes and Protocols.
-
Organic Syntheses. (n.d.). A procedure for reaction with thionyl chloride. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,7-Dichoro-8-chloromethyl-quinoline. Retrieved from [Link]
-
MDPI. (2018). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 23(1), 148. Retrieved from [Link]
- International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. 2(6), 42-45.
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from a relevant organic chemistry resource.
-
Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]
- ResearchGate. (n.d.). Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives.
-
PubChemLite. (n.d.). N-(3-chloro-2-methylphenyl)acetamide (C9H10ClNO). Retrieved from [Link]
-
Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 171, 117-153. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-methylquinoline. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. Organic Chemistry II. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A procedure for sodium borohydride reduction. Retrieved from [Link]
- Open Library Publishing Platform. (n.d.). Sodium Borohydride Reduction of Carbonyls. Retrieved from a relevant open-access chemistry textbook.
- Google Patents. (n.d.). US20080228016A1 - Method for Chlorinating Alcohols.
- ResearchGate. (n.d.). Synthetic scheme for the synthesis of N-substituted chloroacetamides.
-
PubChem. (n.d.). N-(3-chloro-2-methylphenyl)acetamide. Retrieved from [Link]
- ResearchGate. (n.d.). Aromatic Chlorination with Thionyl Chloride.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- OUCI. (n.d.). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
-
PubChem. (n.d.). 2,5-Dichloro-8-methylquinoline-3-carboxylic acid. Retrieved from [Link]
- ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols.
-
PubChemLite. (n.d.). 2,7-dichloro-8-methylquinoline-3-carbonitrile. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 7-chloro-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 8-Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry.
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. International Journal of Molecular Sciences, 24(14), 11488. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. PubChemLite - N-(3-chloro-2-methylphenyl)acetamide (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 4. N-(3-chloro-2-methylphenyl)acetamide | C9H10ClNO | CID 81969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
- 10. scbt.com [scbt.com]
- 11. alchempharmtech.com [alchempharmtech.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. orgsyn.org [orgsyn.org]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
